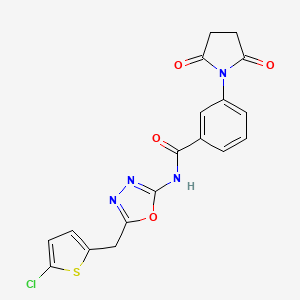
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C18H13ClN4O4S and its molecular weight is 416.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest due to its potential biological activities. The structural components of this compound suggest various mechanisms of action that may contribute to its efficacy in different biological contexts.
Chemical Structure
The compound consists of:
- Chlorothiophene moiety : Known for its role in enhancing biological activity.
- 1,3,4-Oxadiazole ring : Frequently associated with antimicrobial and anticancer properties.
- Dioxopyrrolidine : Contributes to the compound's pharmacological profile.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including antimicrobial, anti-inflammatory, and potential anticancer effects.
Antimicrobial Activity
Compounds featuring the oxadiazole structure have demonstrated significant antimicrobial properties. For instance:
- Mechanism : The presence of the -N=CO group in oxadiazoles has been linked to inhibition of biofilm formation and bacterial growth.
- Efficacy : In studies comparing various oxadiazole derivatives, some were found to be more effective than established antibiotics like ciprofloxacin against strains such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
Cytotoxicity evaluations are crucial for understanding the safety profile of new compounds. In studies involving L929 cell lines:
- Certain derivatives exhibited minimal cytotoxicity, while others showed increased viability at specific concentrations, indicating selective toxicity profiles .
| Compound | Concentration (µM) | Viability (%) |
|---|---|---|
| Compound 24 | 6 | 110 |
| Compound 25 | 100 (24h) | 75 |
| Compound 29 | 50 (48h) | 120 |
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial cell wall synthesis.
- Gene Expression Modulation : The oxadiazole moiety may influence gene expression related to virulence factors in pathogens .
Case Studies
Several studies have reported on the efficacy of oxadiazole derivatives:
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies indicate that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of oxadiazoles have shown effective inhibition against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through the modulation of specific signaling pathways.
Anti-inflammatory Properties
The anti-inflammatory potential of N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide has been evaluated using in silico molecular docking studies. These studies suggest that the compound may act as an inhibitor of lipoxygenase enzymes, which play a crucial role in inflammatory processes. This positions it as a candidate for treating conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of similar oxadiazole derivatives has been documented against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Case Studies and Research Findings
Propiedades
IUPAC Name |
N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O4S/c19-13-5-4-12(28-13)9-14-21-22-18(27-14)20-17(26)10-2-1-3-11(8-10)23-15(24)6-7-16(23)25/h1-5,8H,6-7,9H2,(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNCMJKCPNZLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)CC4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













